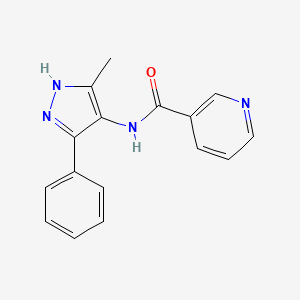

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

Description

Properties

CAS No. |

645418-12-8 |

|---|---|

Molecular Formula |

C16H14N4O |

Molecular Weight |

278.31 g/mol |

IUPAC Name |

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C16H14N4O/c1-11-14(18-16(21)13-8-5-9-17-10-13)15(20-19-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,21)(H,19,20) |

InChI Key |

HLIWKSNJFIITHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide typically involves the condensation of 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nicotinamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Derivatives

describes the synthesis of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p). These compounds share a carboxamide bridge but differ in substituents:

- Example : Compound 3a (C21H15ClN6O) has dual phenyl groups on the pyrazole rings and a chlorine atom, yielding 68% with a melting point (mp) of 133–135°C.

- Comparison : The target compound replaces chlorine with a pyridine ring and introduces a 5-methyl group. This substitution may enhance π-π stacking interactions in biological targets compared to 3a but reduce electrophilicity .

Table 1: Comparison of Pyrazole-Carboxamide Derivatives

Pyridine-3-carboxamide Derivatives as Fungicides

highlights pyridine-3-carboxamides (e.g., A.3.32–A.3.39 ) as Complex II inhibitors. These compounds feature difluoromethyl groups and indan substituents, enhancing fungicidal activity:

- Example : A.3.32 (2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide) shows potent inhibition due to its lipophilic indan group.

- Comparison : The target compound lacks the difluoromethyl group and indan ring, which may reduce fungicidal potency but improve solubility or reduce toxicity .

Nicotinamide Derivatives as Enzyme Inhibitors

discusses 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridinyl)pyridine-3-carboxamides as gastric ATPase inhibitors. These compounds incorporate sulfinyl groups, which are absent in the target compound:

- Example : 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(2,6-dimethyl-4-pyridinyl)pyridine-3-carboxamide exhibits lower drug-drug interaction risks compared to omeprazole.

- Comparison : The absence of a sulfinyl group in the target compound may limit its enzyme inhibition profile but simplify synthetic routes .

Biological Activity

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-methyl-3-phenylpyrazole with pyridine-3-carboxylic acid derivatives. The process may include various steps such as condensation reactions and purification techniques like recrystallization. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Biological Activity Overview

This compound exhibits a range of biological activities, which can be categorized into several key areas:

-

Anticancer Activity :

- Several studies have demonstrated that pyrazole derivatives possess significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For instance, compounds with similar structures have shown IC50 values in the low micromolar range, indicating potent activity against tumor growth .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

The biological mechanisms through which this compound exerts its effects are varied:

- Cell Cycle Arrest : Compounds in this class often induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The inhibition of cyclin-dependent kinases (CDKs) has been noted for certain pyrazole derivatives, which contributes to their antiproliferative effects .

Table 1: Biological Activities of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine Derivatives

| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.5 | |

| HepG2 | 1.8 | ||

| Anti-inflammatory | COX inhibition | 0.01 | |

| Antimicrobial | Staphylococcus aureus | 15 |

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the effects of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives on human breast cancer cells. Results indicated a significant reduction in cell viability and induced apoptosis, with mechanisms involving the activation of caspases and the downregulation of anti-apoptotic proteins . -

Case Study on Anti-inflammatory Properties :

In a model of acute inflammation, compounds were tested for their ability to reduce edema in mice. The most effective derivative showed a percentage inhibition comparable to standard treatments, demonstrating potential for therapeutic use in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide?

- Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach begins with constructing the pyrazole core via cyclization, followed by introducing the pyridine-3-carboxamide moiety through coupling reactions. For example, a similar compound (N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) was synthesized by reacting pyridine-3-carboxylic acid derivatives with hydrazine intermediates under anhydrous conditions, yielding 56% after purification via recrystallization . Reaction conditions (e.g., solvent choice, temperature, and catalysts like cesium carbonate) significantly influence yield and purity .

Q. How is the compound characterized post-synthesis?

- Methodological Answer: Characterization employs spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., ¹H NMR δ 8.87 ppm for pyridine protons in related compounds) .

- High-Performance Liquid Chromatography (HPLC): Confirms purity (≥95%) .

- X-ray Crystallography: Resolves molecular geometry using programs like SHELXL .

- Thin-Layer Chromatography (TLC): Monitors reaction progress .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer: Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) are standard. Automated reactors and flow chemistry improve yield in industrial-scale syntheses .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder or twinning) be resolved during structural refinement?

- Methodological Answer: Use SHELXL for refinement, which handles anisotropic displacement parameters and twin refinement. For example, in a related structure, two independent molecules in the asymmetric unit exhibited slight geometric variations (occupancy ratios: 0.509:0.491), resolved via PART instructions in SHELXL . ORTEP-III or WinGX visualizes anisotropic ellipsoids and validates hydrogen-bonding networks .

Q. What computational methods predict the compound’s biological activity and target interactions?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like SARS-CoV-2 spike glycoprotein. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. Comparative studies with standard drugs (e.g., remdesivir) validate computational predictions .

Q. How do intermolecular interactions stabilize the crystal lattice?

- Methodological Answer: Crystal packing is stabilized via:

- Hydrogen bonds: N–H···N and C–H···O interactions (e.g., N–H···N bond length: 2.89 Å) .

- π-π stacking: Between pyridine and phenyl rings (centroid distances: 3.6–3.8 Å) .

- Halogen interactions: C–H···Cl in chloro-substituted analogs .

Q. How can reaction mechanisms be analyzed using spectroscopic data?

- Methodological Answer:

- In situ NMR: Tracks intermediate formation (e.g., hydrazone derivatives).

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at 1650 cm⁻¹ in amides) .

- Mass Spectrometry (HRMS): Confirms molecular ions (e.g., [M+H]⁺ at m/z 215) .

Q. What strategies optimize synthetic yield for scale-up studies?

- Methodological Answer:

- Catalyst Screening: Copper(I) bromide or palladium catalysts enhance coupling efficiency .

- Temperature Control: Reactions at 35°C reduce side products compared to higher temperatures .

- Flow Chemistry: Continuous processes improve reproducibility and reduce purification steps .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

- Methodological Answer:

- Dose-Response Curves: Validate activity thresholds (e.g., IC₅₀ values) across multiple assays (e.g., antimicrobial vs. anticancer screens) .

- Structural-Activity Relationship (SAR): Compare analogs (e.g., chloro vs. methyl substituents) to isolate key pharmacophores .

Q. Why do crystallographic refinement metrics (e.g., R-factors) vary between similar structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.